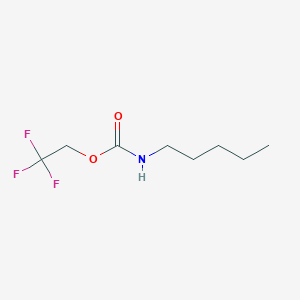

2,2,2-trifluoroethyl N-pentylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,2-trifluoroethyl N-pentylcarbamate” is a chemical compound with the CAS Number: 201487-93-6 . It has a molecular weight of 213.2 and is a liquid at room temperature . The IUPAC name for this compound is 2,2,2-trifluoroethyl pentylcarbamate .

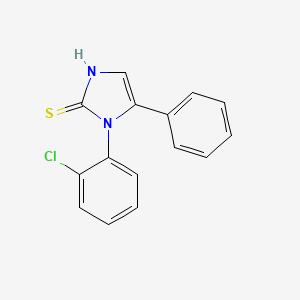

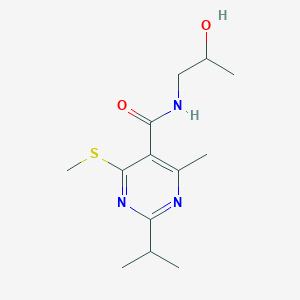

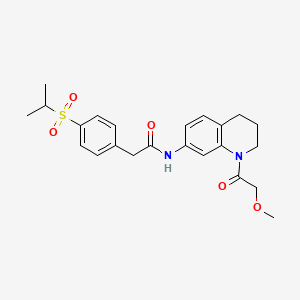

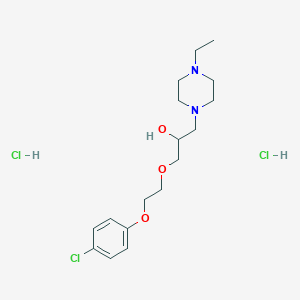

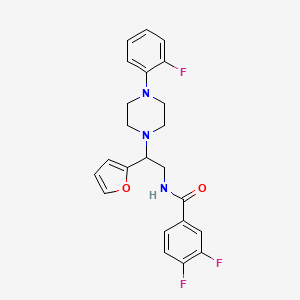

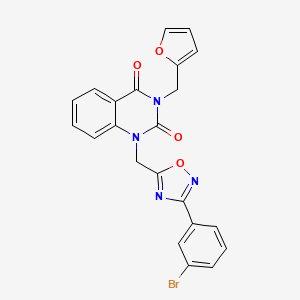

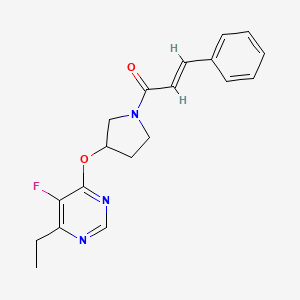

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Synthesis of Difluorinated Polyols

Trifluoroethyl N-pentylcarbamate and similar compounds are instrumental in synthesizing difluorinated polyols. These compounds undergo dehydrofluorination and metallation, followed by BF3·OEt2 mediated addition to aldehydes, resulting in a range of allylic alcohols. After an aldol reaction with a second aldehyde and subsequent reduction, these can be deprotected to afford difluorinated polyols (Balnaves, Percy, & Palmer, 1999).

2. Synthesis of 2,2,2-Trifluoroethylated Onium Salts

Various 2,2,2-trifluoroethyl onium triflates have been synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. This method includes treating tertiary amines, pyridines, quinoline, a triazole, sulfides, and a phosphine with the triflate. This process is significant for producing trifluoroethylated salts, which are valuable in medicinal chemistry and related fields (Umemoto & Gotoh, 1991).

3. Deprotection and Acylation of Penta-N-Protected Thermopentamine

2,2,2-trifluoroethyl N-pentylcarbamate derivatives have been utilized in the synthesis and selective deprotection of penta-N-protected polyamides. This method is important for preparing derivatives containing independently removable amino-protecting groups, useful in rapid transamidation reactions yielding secondary amides (Pak & Hesse, 1998).

4. Palladium-Catalyzed 2,2,2-Trifluoroethylation

2,2,2-trifluoroethyl compounds, including N-pentylcarbamate, have seen use in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for introducing a fluorinated moiety into organic molecules, which can drastically change their biological activities, making it a widely used strategy in drug design (Zhao & Hu, 2012).

Safety and Hazards

Direcciones Futuras

While specific future directions for “2,2,2-trifluoroethyl N-pentylcarbamate” are not available in the retrieved data, the use of fluorine-containing compounds in new drug development is increasing due to the special properties of fluorine atoms and fluorine-containing groups . Trifluoromethyl is an important fluorine-containing group that often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-pentylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYLJLWMAHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)